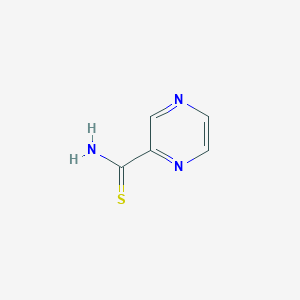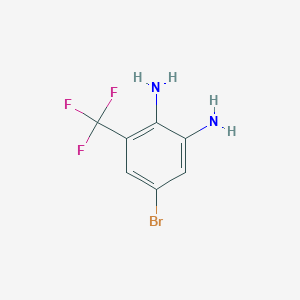
5-Bromo-3-(trifluoromethyl)benzene-1,2-diamine
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of brominated benzene derivatives is a topic of interest in several papers. For instance, the preparation of 1-bromo-2,3,5,6-tetrakis(3-pentyl)benzene is reported, indicating the possibility of synthesizing sterically hindered aryl bromides with specific substituents on the benzene ring . Another paper describes the synthesis of 1-bromo-3,5-bis(trifluoromethyl)benzene, which shares a similar substitution pattern to the compound of interest, suggesting that similar synthetic methods could potentially be applied .
Molecular Structure Analysis
The molecular structure of brominated benzene derivatives is crucial for understanding their reactivity and properties. For example, the crystal structures of 1-bromo-3,5-bis(4,4-dimethyl-1,3-oxazolin-2-yl)benzene and its iodine analog were determined, showing supramolecular features such as hydrogen bonding and π-π interactions . These structural insights can be valuable when considering the molecular structure of "5-Bromo-3-(trifluoromethyl)benzene-1,2-diamine".
Chemical Reactions Analysis
The reactivity of brominated benzene derivatives is highlighted in several studies. The conversion of an aryl bromide to the corresponding aryllithium is reported, which is a common reaction in organometallic chemistry and could be relevant for further functionalization of "5-Bromo-3-(trifluoromethyl)benzene-1,2-diamine" . Additionally, the versatile reactivity of 1-bromo-3,5-bis(trifluoromethyl)benzene as a starting material for organometallic synthesis is discussed, which could provide insights into the types of reactions that the compound of interest may undergo .
Physical and Chemical Properties Analysis
The physical and chemical properties of brominated benzene derivatives are diverse. The paper on 1-bromo-2,3,5,6-tetrakis(3-pentyl)benzene discusses the presence of rotational isomers and the temperature-dependent coalescence of NMR peaks, which could be relevant when considering the NMR characterization of "5-Bromo-3-(trifluoromethyl)benzene-1,2-diamine" . The electrochemical properties of phthalocyanine derivatives synthesized from brominated benzo[1,2,3]trichalcogenoles are also examined, which could inform the electrochemical behavior of the compound of interest .
Wissenschaftliche Forschungsanwendungen
Organometallic Synthesis
1-Bromo-3,5-bis(trifluoromethyl)benzene, a chemically similar compound, is used as a starting material in organometallic synthesis. Various synthetically useful reactions are accomplished using intermediates like phenylmagnesium, -lithium, and -copper derived from this compound (Porwisiak & Schlosser, 1996).
Efficient Synthetic Processes
An efficient and nonchromatographic process was developed for the synthesis of 5-Bromo-3-(trifluoromethyl)benzene-1,2-diamine, highlighting its importance in large-scale production and high-purity requirements in chemical processes (Li et al., 2009).
Generation of Arynes
The treatment of related trifluoromethylbenzenes with lithium diisopropylamide leads to the generation of arynes, which are crucial intermediates in organic synthesis, especially in the production of naphthalenes and naphthols (Schlosser & Castagnetti, 2001).
Luminescent Compounds
Certain bromo- and trifluoromethyl-substituted compounds have been used in the synthesis of luminescent cyclometalated palladium(II) and platinum(II) complexes, indicating potential applications in materials science and photophysics (Song et al., 2001).
Soluble Polyimides
Unsymmetrical diamine monomers containing both benzimidazole rings and trifluoromethyl groups have been synthesized for the production of soluble polyimides. These polymers exhibit high thermal stability and low refractive indexes, demonstrating the utility of trifluoromethyl groups in polymer science (Choi et al., 2008).
Safety in Preparation of Grignard Reagents
Safety considerations in the preparation of Grignard reagents using bromo- and trifluoromethyl-substituted benzenes have been studied, underscoring the importance of handling and preparation methods in synthetic chemistry (Leazer et al., 2003).
Safety And Hazards
The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, and H335, indicating that it is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and wearing protective gloves/protective clothing/eye protection/face protection .
Eigenschaften
IUPAC Name |
5-bromo-3-(trifluoromethyl)benzene-1,2-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrF3N2/c8-3-1-4(7(9,10)11)6(13)5(12)2-3/h1-2H,12-13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVHRHJXBSIOEGL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C(F)(F)F)N)N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrF3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30441144 | |
| Record name | 5-bromo-3-(trifluoromethyl)benzene-1,2-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30441144 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-3-(trifluoromethyl)benzene-1,2-diamine | |
CAS RN |
157026-19-2 | |
| Record name | 5-bromo-3-(trifluoromethyl)benzene-1,2-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30441144 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Bromo-2,3-diaminobenzotrifluoride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

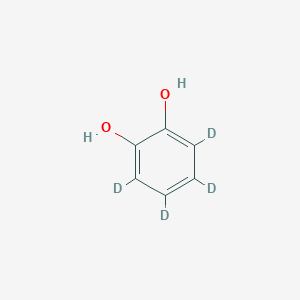
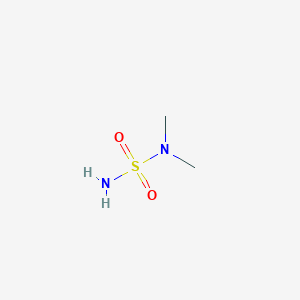
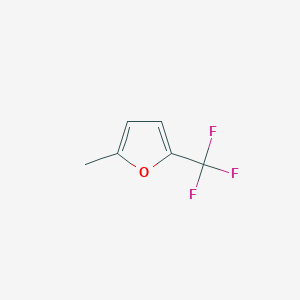
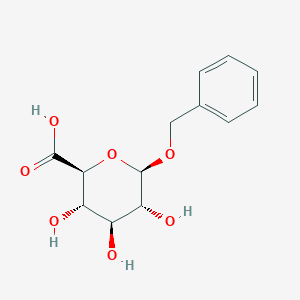
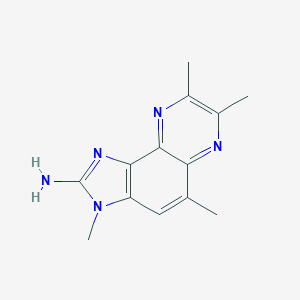
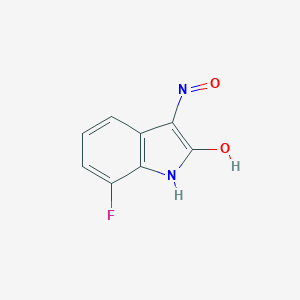
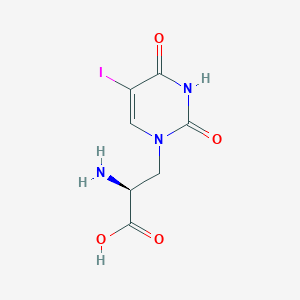
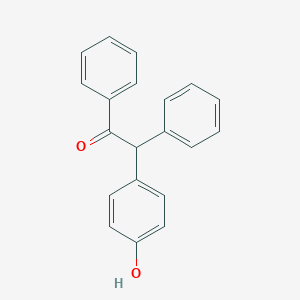
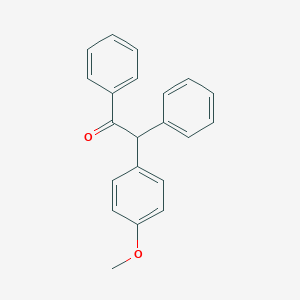
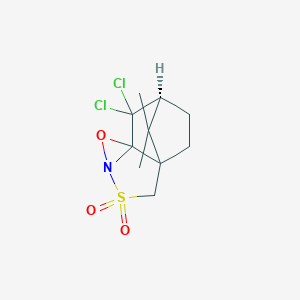
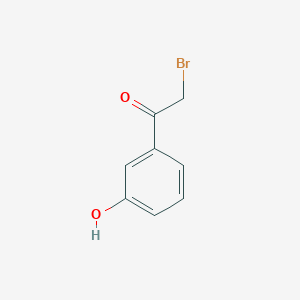
![4,7-Dimethyl-2-[(3-pyridinylmethyl)amino]-1,3-benzothiazol-6-ol](/img/structure/B133989.png)
